4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid
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Overview
Description
4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is an organic compound with the molecular formula C12H10BBrN2O3. It is a boronic acid derivative that features a brominated pyridine ring and an aminocarbonylphenyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid typically involves the reaction of 5-bromo-2-aminopyridine with 4-formylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling and substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Pyridine Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific proteins or enzymes.
Material Science: Utilized in the synthesis of advanced materials with unique properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate, which then couples with an aryl halide to form the desired biaryl product. The bromine atom in the pyridine ring can also participate in substitution reactions, leading to the formation of various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Carbamoylbenzeneboronic Acid: Similar in structure but lacks the brominated pyridine ring.
4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid: Similar but without the bromine atom on the pyridine ring.
Uniqueness
4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is unique due to the presence of both a brominated pyridine ring and a boronic acid group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[4-[(5-bromopyridin-2-yl)carbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrN2O3/c14-10-5-6-11(15-7-10)16-12(17)8-1-3-9(4-2-8)13(18)19/h1-7,18-19H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWODYLBGXANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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